![molecular formula C18H15BrN4O2 B2375457 (Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate CAS No. 1007186-09-5](/img/structure/B2375457.png)
(Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate
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Description
(Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of pyrazole derivatives, which have been extensively studied for their pharmacological properties. The (Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate is a promising compound for the development of new drugs and therapies due to its unique chemical structure and properties.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related compounds, such as (Z)-3-(4-chlorophenyl)-3-[N,N-di-(4-chloro-3-ethyl-1-methy-5-pyrazole formyl)-amino]-2-ethyl cyanoacrylates, has been documented. These compounds were synthesized from 4-chlorobenzoyl chloride and ethyl 2-cyanoacetate, followed by chlorination and ammoniation reactions. The structures were confirmed using 1H NMR, IR, and X-ray crystallography (Zheng Jing, 2012).
Similarly, compounds like (Z)-Ethyl 3-[bis(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-ylcarbonyl)amino]-3-(4-chlorophenyl)-2-cyanopropanoate were prepared, involving reactions of (Z)-ethyl 3-amino-3-(4-chlorophenyl)-2-cyanoacrylate. The dihedral angles and crystal packing were studied through X-ray crystallography (Dehua Zhang, Xiaoyan Zhang, Lijuan Guo, 2009).
Application in Fluorescence and Anti-Cancer Activity
- Research on ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate, closely related to the compound , revealed its application in producing isomers with distinct fluorescence characteristics and selective anti-cancer activities. The E, E isomers exhibited higher quantum efficiency and significant anti-cancer activity against human nasopharyngeal carcinoma (Majeed Irfan et al., 2021).
Other Related Research
Studies on similar compounds, such as the synthesis of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate, have been conducted. These compounds displayed potential fungicidal and plant growth regulation activities (李明 et al., 2005).
Additional research includes the study of novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which showed potential as non-linear optical materials due to their high optical nonlinearity in chloroform solution (B. Chandrakantha et al., 2013).
properties
IUPAC Name |
ethyl (Z)-3-[3-(4-bromophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O2/c1-2-25-18(24)14(11-21)10-15-12-23(9-3-8-20)22-17(15)13-4-6-16(19)7-5-13/h4-7,10,12H,2-3,9H2,1H3/b14-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSDNLBRCFHEQN-UVTDQMKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)Br)CCC#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=C(C=C2)Br)CCC#N)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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